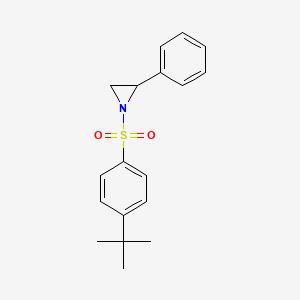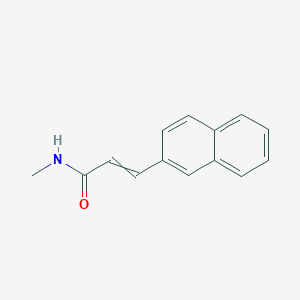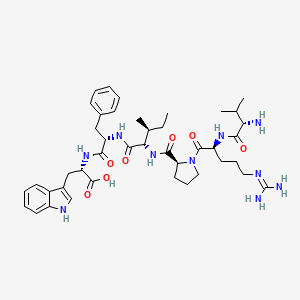![molecular formula C17H19NO2 B14193061 3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate CAS No. 918636-66-5](/img/structure/B14193061.png)
3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound that features a biphenyl group attached to an acetate moiety, which is further linked to an aminopropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate typically involves the esterification of 4-biphenylacetic acid with 3-aminopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-ylpropan-1-ol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and materials science.
4-Biphenylacetic acid: A precursor in the synthesis of various biphenyl derivatives.
3-Aminopropanol: A versatile intermediate in organic synthesis.
Uniqueness
3-Aminopropyl ([1,1’-biphenyl]-4-yl)acetate is unique due to its combination of a biphenyl group and an aminopropyl chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
918636-66-5 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
3-aminopropyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C17H19NO2/c18-11-4-12-20-17(19)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10H,4,11-13,18H2 |
InChI 键 |
VXBKJFLWLBAWLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
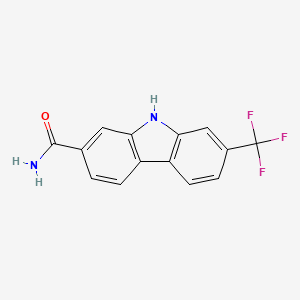
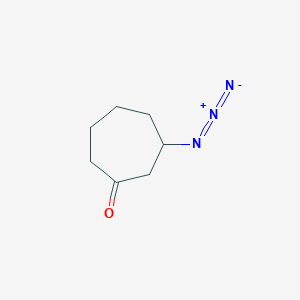
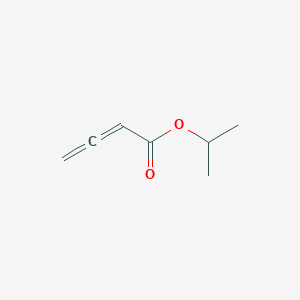
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
